![molecular formula C17H20N2O5 B6489459 ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate CAS No. 898430-95-0](/img/structure/B6489459.png)
ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate, also known as E2E2EDI, is a synthetic compound with a variety of applications in scientific research. It is a highly versatile compound, with a wide range of potential uses in a variety of disciplines, including biochemistry, pharmacology, and medicinal chemistry. E2E2EDI has a wide range of biochemical and physiological effects, and is used as an intermediate in the synthesis of a number of pharmaceuticals and other compounds.
Scientific Research Applications
Esterification Reactions
Ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate: serves as an effective reagent for esterification reactions. Specifically, it can form 2-trimethylsilylethyl esters without requiring an exogenous promoter or catalyst. The carboxylic acid substrate itself is acidic enough to promote ester formation, making this process efficient and waste-minimized .
Antiviral Properties
Derivatives of this compound have demonstrated antiviral activity. For instance, ethyl 2- (3- (5- (4-nitrophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazol-3-yl)-1 H -indol-1-yl)acetate and related analogs exhibit considerable anti-Herpes Simplex virus-1 (HSV-1) activity. Their IC50 values range between 5 and 6 μg/ml, with substantial therapeutic indices .
Plasticizer Applications
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: , a derivative of our compound, serves as a plasticizer. It finds use in various materials, enhancing flexibility and durability. Applications include plastics, coatings, and adhesives .
Photocatalytic Synthesis
In the realm of organic synthesis, α-acyl acids and Michael acceptors are abundant reagents. Our compound, through its 2-oxo-2-phenylacetic acid moiety, contributes to efficient ester synthesis. This method expands the repertoire of ester derivatives .
properties
IUPAC Name |
ethyl 2-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-19-9-8-12-13(17(19)22)6-5-7-14(12)24-11-15(20)18-10-16(21)23-4-2/h5-9H,3-4,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZDEUWCISWPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.